molecular formula C11H8F2N2O B13516766 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13516766
M. Wt: 222.19 g/mol
InChI Key: ABGFNPXOTAOKIM-UHFFFAOYSA-N
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Description

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable catalyst to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluorophenyl group and the carbaldehyde functional group. This combination allows for a wide range of chemical reactions and potential applications in various fields. The difluorophenyl group can enhance the compound’s stability and binding affinity, while the carbaldehyde group provides a reactive site for further modifications.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)10-8(12)3-2-4-9(10)13/h2-6H,1H3

InChI Key

ABGFNPXOTAOKIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C=O

Origin of Product

United States

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